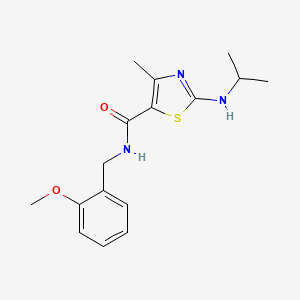

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Description

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole-based compound characterized by a central thiazole ring substituted with a methyl group at position 4, a propan-2-ylamino group at position 2, and a 2-methoxybenzyl carboxamide moiety at position 5. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibiting properties.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-10(2)18-16-19-11(3)14(22-16)15(20)17-9-12-7-5-6-8-13(12)21-4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOOFZUZDMHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(C)C)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Amino Group: The propan-2-ylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Benzyl Group: The 2-methoxybenzyl group can be attached through a nucleophilic aromatic substitution reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxybenzyl group.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and thiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Products may include oxidized derivatives of the thiazole ring and benzyl group.

Reduction: Products may include amine derivatives.

Substitution: Substituted thiazole and benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-carboxamide derivatives are a well-studied class of molecules. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Analogues

Key Differences and Implications

The propan-2-ylamino group (isopropylamine) offers moderate steric hindrance, which may enhance selectivity for specific enzyme pockets compared to bulkier groups like 3-methylbutylamino () or rigid aromatic substituents (e.g., phenyl in ) .

The absence of a ureido group (as in ) may reduce hydrogen-bonding interactions but simplify synthetic pathways .

Physicochemical Properties :

- The methoxybenzyl substituent likely increases molecular weight and logP compared to simpler analogs like 4-methylthiazole derivatives (), affecting bioavailability and metabolic stability .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methoxybenzyl proton environment (δ ~3.8 ppm for OCH3) and thiazole ring structure .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

What in vitro models assess its potential anticancer activity?

Q. Basic

- Cell Proliferation Assays : MTT or CellTiter-Glo® on leukemia (K562) or solid tumor cell lines (IC50 values) .

- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content .

- Kinase Inhibition : Enzymatic assays (e.g., Src/Abl kinases) using ADP-Glo™ to quantify inhibition (Ki values) .

How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic profile?

Advanced

Methodology :

Q. Example SAR Table :

| Substituent (R) | Solubility (µg/mL) | Src IC50 (nM) |

|---|---|---|

| 2-Methoxybenzyl | 15.2 | 8.3 |

| 3-Methoxybenzyl | 9.8 | 12.4 |

| 4-Fluorobenzyl | 22.1 | 6.9 |

| (Hypothetical data inspired by ) |

How to address discrepancies between in vitro enzyme inhibition and cellular efficacy?

Advanced

Experimental Design :

Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm intracellular kinase target binding .

Permeability Assessment : Parallel Artificial Membrane Permeability Assay (PAMPA) evaluates passive diffusion .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450 metabolism) .

Resolution : Poor cellular uptake may necessitate prodrug strategies (e.g., esterification of carboxamide) .

What computational approaches predict binding modes with kinase targets?

Advanced

Methodology :

- Molecular Docking : AutoDock Vina or Glide models interactions with Src/Abl kinases. Validate poses using co-crystallized inhibitors (e.g., BMS-354825 in PDB: 2GQG) .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity (ΔG < -50 kcal/mol suggests strong inhibition) .

Q. Example Docking Results :

| Pose | Docking Score (kcal/mol) | Key Interactions (H-bonds) |

|---|---|---|

| 1 | -9.8 | Thr316, Met318 |

| 2 | -8.5 | Glu286, Asp381 |

How to resolve contradictory data in cell cycle modulation vs. apoptosis assays?

Advanced

Contradiction : Observed G1 arrest (cell cycle) but no apoptosis (caspase-3 activation).

Approach :

Time-Course Experiments : Measure cell cycle and apoptosis markers at 24, 48, and 72 hours .

Pathway Inhibition : Use siRNA or inhibitors (e.g., Z-VAD-FMK for caspases) to isolate mechanisms .

Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p21 vs. Bcl-2) .

What strategies optimize synthetic yield while minimizing byproducts?

Q. Advanced

- Catalyst Screening : Test Pd(OAc)2 vs. CuI for Suzuki-Miyaura couplings ( suggests CuI improves thiazole-aryl bonds) .

- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for carboxamide coupling .

- Byproduct Analysis : LC-MS identifies impurities (e.g., dehalogenated byproducts); scavengers (e.g., polymer-bound triphenylphosphine) reduce them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.